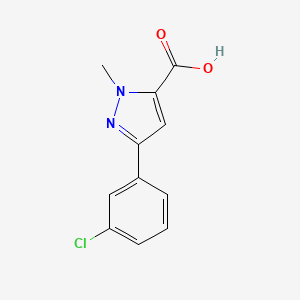

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

概要

説明

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

化学反応の分析

Types of Reactions

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

科学的研究の応用

Biological Activities

The compound has garnered attention for its insecticidal properties. Research indicates that derivatives of pyrazole-5-carboxylic acids exhibit significant bioactivity against agricultural pests such as Aphis fabae and Mythimna separata. For instance, one study demonstrated that certain derivatives showed up to 85% mortality against A. fabae at concentrations as low as 12.5 mg/L, comparable to established insecticides like imidacloprid .

Table 1: Insecticidal Activity of Pyrazole Derivatives

| Compound | Target Pest | Concentration (mg/L) | Mortality (%) |

|---|---|---|---|

| Compound 7h | Aphis fabae | 12.5 | 85.7 |

| Tebufenpyrad | Aphis fabae | - | - |

| Compound X | Mythimna separata | 500 | Active |

Pharmaceutical Applications

In addition to agricultural uses, 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has potential pharmaceutical applications due to its anti-inflammatory and analgesic properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response . This makes them candidates for developing new anti-inflammatory drugs.

Case Study: Anti-inflammatory Activity

In a controlled study, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. The results indicated that modifications on the pyrazole ring significantly impacted activity levels, with specific substitutions enhancing potency .

Material Science Applications

The compound also finds applications in material sciences, particularly in the development of novel polymers and coatings. Its unique chemical structure allows it to act as an effective cross-linking agent , enhancing the mechanical properties of materials .

Table 2: Material Properties of Pyrazole-based Polymers

| Polymer Type | Cross-linking Agent | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane | This compound | 50 |

| Epoxy | Same | 70 |

作用機序

The mechanism of action of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

- 3-(3-Chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group and the carboxylic acid moiety provides distinct properties that can be leveraged in various applications .

生物活性

3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, with the CAS number 93618-32-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H9ClN2O2

- Molecular Weight : 232.65 g/mol

- Physical State : Solid

- Melting Point : Approximately 164 °C

- Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO) .

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, analgesic, and anticancer properties.

Inhibition of Cyclooxygenase Enzymes

One of the primary mechanisms through which this compound exhibits anti-inflammatory activity is by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are critical in the biosynthesis of prostaglandins, which mediate inflammation and pain. Studies have shown that certain pyrazole derivatives can selectively inhibit COX-2 over COX-1, leading to reduced side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

A study evaluating various pyrazole derivatives found that compounds with similar structures to this compound demonstrated significant anti-inflammatory effects. The IC50 values for these compounds ranged from 50 to 70 μg/mL, comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (μg/mL) | Reference Drug | Reference IC50 (μg/mL) |

|---|---|---|---|

| Pyrazole Derivative A | 60.56 | Diclofenac | 54.65 |

| Pyrazole Derivative B | 57.24 | - | - |

| Pyrazole Derivative C | 69.15 | - | - |

Anticancer Activity

Recent research has also highlighted the potential anticancer properties of pyrazole derivatives. For instance, a derivative structurally related to this compound was shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of a pyrazole derivative similar to this compound resulted in a significant reduction in paw edema compared to the control group. The percentage inhibition of edema was approximately 35%, demonstrating its efficacy as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of pyrazoles revealed that compounds with structural similarities to this acid exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to the activation of caspases and subsequent apoptosis induction .

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid?

Basic Research Question

The synthesis typically involves cyclocondensation reactions using precursors like substituted hydrazines and β-ketoesters. For example, ethyl acetoacetate and phenylhydrazine derivatives are condensed to form the pyrazole core, followed by functionalization at the 3-position with a 3-chlorophenyl group. Hydrolysis of the ester intermediate (e.g., using NaOH or LiOH) yields the carboxylic acid moiety . Modifications to improve regioselectivity include optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction temperature .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., distinguishing between N-methyl and aromatic protons) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in studies of analogous pyrazole derivatives where SHELX software refines crystal structures .

- FT-IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm) and N-H/N-methyl vibrations .

Q. How can computational methods like DFT predict electronic properties and reactivity?

Advanced Research Question

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, the electron-withdrawing 3-chlorophenyl group lowers LUMO energy, enhancing electrophilic substitution at the pyrazole ring. Basis sets (e.g., B3LYP/6-311++G(d,p)) model electrostatic potential surfaces, aiding in understanding interactions with biological targets .

Q. What bioisosteric modifications enhance biological activity while retaining the pyrazole scaffold?

Advanced Research Question

Bioisosteres like 7-chloroquinoline or 6-aminonicotinic acid replace the 3-chlorophenyl group to improve affinity for cysteine proteases (e.g., cathepsin L). Selectivity is tuned by balancing hydrophobicity (chlorophenyl) and hydrogen-bonding capacity (carboxylic acid), as demonstrated in enzyme inhibition assays .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Advanced Research Question

Discrepancies between experimental and theoretical NMR shifts are resolved by:

- Solvent Effects : Simulating DMSO or water environments in computational models.

- Tautomerism Analysis : Assessing keto-enol equilibria via variable-temperature NMR .

- Crystallographic Validation : Comparing DFT-optimized geometries with X-ray data to validate substituent orientation .

Q. What functionalization strategies are used to derivatize the carboxylic acid group?

Advanced Research Question

The carboxylic acid is activated via EDC/HOBt coupling to form amides or esters. For example, tert-butoxycarbonyl (Boc)-protected amines are coupled to generate peptidomimetics, as seen in protease inhibitor studies . Protecting groups (e.g., Fmoc) enable sequential functionalization without side reactions .

Q. How does the 3-chlorophenyl substituent influence intermolecular interactions in crystal packing?

Advanced Research Question

The chloro group participates in halogen bonding (C–Cl⋯π interactions) and van der Waals contacts, stabilizing crystal lattices. Comparative studies of fluorophenyl analogs show reduced packing efficiency due to weaker F⋯π interactions, highlighting the role of Cl in supramolecular assembly .

Q. What are the challenges in optimizing synthetic yields for large-scale academic studies?

Advanced Research Question

Low yields arise from:

- Regiochemical Byproducts : Mitigated by microwave-assisted synthesis to enhance reaction specificity .

- Acid Sensitivity : Use of mild hydrolysis conditions (e.g., LiOH/THF/water) preserves the pyrazole ring .

- Purification : Reverse-phase HPLC separates polar byproducts, while silica gel chromatography isolates non-polar intermediates .

Q. How do structural analogs of this compound inform SAR studies for enzyme inhibition?

Advanced Research Question

Replacing the 3-chlorophenyl group with bulkier substituents (e.g., trifluoromethyl) increases steric hindrance, reducing off-target binding. Conversely, electron-donating groups (e.g., methoxy) decrease inhibitory potency against cysteine proteases, as shown in IC comparisons .

Q. What role does the N-methyl group play in metabolic stability and bioavailability?

Advanced Research Question

The N-methyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vitro. Comparative studies with N-H analogs show ~2-fold higher plasma exposure in rodent models, validated via LC-MS pharmacokinetic assays .

特性

IUPAC Name |

5-(3-chlorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZUGHJDLQTKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073710 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93618-32-7 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093618327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-(3-chlorophenyl)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。